molecular formula C25H24N4O3S2 B2487511 N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 1116037-72-9

N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2487511
CAS No.: 1116037-72-9
M. Wt: 492.61
InChI Key: ULQINAHDSCZPKK-UHFFFAOYSA-N
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Description

This compound belongs to the class of thioacetamide derivatives with a heterocyclic core comprising a pyrimidinone ring fused to a thiazole moiety. Its structure features a 3,4-dimethylphenyl group attached via an acetamide linker and a 4-methoxyphenyl-substituted thiazole at the pyrimidinone scaffold. The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under basic conditions, as described in analogous protocols .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-14-5-8-18(11-15(14)2)27-22(31)13-33-25-28-20(12-21(30)29-25)23-16(3)26-24(34-23)17-6-9-19(32-4)10-7-17/h5-12H,13H2,1-4H3,(H,27,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQINAHDSCZPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-((4-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H20N4O3S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3\text{S}

This structure includes a thiazole moiety linked to a dihydropyrimidine derivative, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with thiazole and dihydropyrimidine structures often exhibit anti-inflammatory properties. For instance, derivatives of thiazoles have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. In particular, compounds similar to this compound demonstrated significant inhibition of COX-2 with IC50 values ranging from 9.01 to 11.65 mM in various assays .

2. Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thiazole derivatives have been associated with cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the thiazole ring can enhance cytotoxicity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts . The presence of electron-withdrawing groups significantly increases the activity of these compounds against cancer cells.

Case Study 1: Inhibition of COX/LOX Enzymes

A study focused on the synthesis and evaluation of thiazole derivatives revealed that specific modifications could yield potent COX/LOX inhibitors. For example, a derivative similar to the target compound exhibited over 98% inhibition in cell-based assays at low concentrations . This highlights the importance of structure-activity relationships (SAR) in optimizing therapeutic efficacy.

Case Study 2: Anticancer Efficacy

In a comparative analysis of various thiazole-linked compounds, one derivative demonstrated an IC50 value of less than 1 µg/mL against cancer cell lines . This suggests that the incorporation of specific substituents can significantly enhance anticancer activity. The mechanism was attributed to the ability of these compounds to induce apoptosis in cancer cells through interaction with Bcl-2 proteins.

Summary of Biological Activities

Activity TypeMechanismIC50 Values
Anti-inflammatoryCOX/LOX inhibition9.01 - 11.65 mM
AnticancerCytotoxicity against A549 and NIH/3T3 cells< 1 µg/mL

Comparison with Similar Compounds

Key Observations :

  • The thiazole-pyrimidinone core in the target compound distinguishes it from triazole- or quinazolinone-based analogues.
  • Substituents like 4-methoxyphenyl and 3,4-dimethylphenyl confer unique electronic and steric properties compared to acetylphenyl or benzyloxy groups .

Key Observations :

  • The use of sodium methylate in the target compound’s synthesis provides superior regioselectivity compared to NaOH or K₂CO₃ .
  • The absence of amino or hydroxyl groups in the target compound’s pyrimidinone ring simplifies purification compared to analogues requiring protective groups .

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